2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-ethylpyrimidine
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Overview
Description
2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-ethylpyrimidine is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-ethylpyrimidine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with diketones or their equivalents.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving amidines and β-dicarbonyl compounds.
Final Coupling: The final step involves coupling the pyridazine, pyrrolidine, and pyrimidine intermediates through appropriate linking reactions, such as etherification or amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-methylpyrimidine
- 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-propylpyrimidine
Uniqueness
The uniqueness of 2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-ethylpyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group on the pyridazine ring and the ethyl group on the pyrimidine ring can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C19H27N5O |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-5-ethylpyrimidine |
InChI |
InChI=1S/C19H27N5O/c1-5-14-10-20-18(21-11-14)24-9-8-15(12-24)13-25-17-7-6-16(22-23-17)19(2,3)4/h6-7,10-11,15H,5,8-9,12-13H2,1-4H3 |
InChI Key |
UWPLNQLIWNXELP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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